

# quality control and purity assessment of Puchel

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## Compound of Interest

Compound Name: *Puchel*

Cat. No.: *B1216390*

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Application Note and Protocols for the Quality Control and Purity Assessment of **Puchel** (using Quercetin as a representative example)

Disclaimer: Initial searches for a compound or product named "**Puchel**" did not yield any specific scientific information. Therefore, this document uses Quercetin, a well-characterized flavonoid, as a representative example to demonstrate the principles and protocols for quality control and purity assessment. Researchers working with "**Puchel**" should adapt these methodologies based on the specific chemical and physical properties of their compound.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory properties.[1][2] These biological activities are linked to its ability to scavenge free radicals, chelate metals, and modulate key signaling pathways, such as the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[3][4][5] Given its therapeutic potential, ensuring the quality, purity, and consistency of Quercetin preparations is paramount for reliable preclinical and clinical research.

This document provides a comprehensive guide to the quality control and purity assessment of Quercetin, including detailed experimental protocols for identity, purity, and biological activity.

## Quality Control Specifications

A robust quality control program for Quercetin should include tests for appearance, identity, purity (including impurities and residual solvents), and content. The following table summarizes typical specifications for a high-purity Quercetin reference standard or active pharmaceutical ingredient (API).

Table 1: Quality Control Specifications for Quercetin

Parameter	Method	Specification
Appearance	Visual Inspection	Yellow to greenish-yellow crystalline powder
Identification A	HPLC-UV	Retention time of the sample peak corresponds to that of the Quercetin reference standard. <a href="#">[6]</a>
Identification B	UV-Vis Spectroscopy	UV spectrum of the sample in methanol exhibits absorption maxima at approximately 256 nm and 370 nm. <a href="#">[7]</a>
Purity (HPLC)	HPLC-UV	≥ 98.0% (area normalization)
Related Impurities	HPLC-UV / LC-MS	Individual impurities ≤ 0.5%; Total impurities ≤ 2.0%. <a href="#">[8]</a> <a href="#">[9]</a>
Loss on Drying	Gravimetric	≤ 1.0%
Residual Solvents	GC-HS	Meets USP <467> or ICH Q3C requirements
Assay (Content)	HPLC-UV (External Standard)	98.0% - 102.0% (on dried basis)
Biological Activity	DPPH Radical Scavenging Assay	IC50 value comparable to the reference standard. <a href="#">[10]</a>

## Purity Assessment and Identification Protocols

## Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes an isocratic reverse-phase HPLC method for the determination of Quercetin purity and the quantification of related impurities.<sup>[2][11]</sup>

### 3.1.1. Materials and Reagents

- Quercetin Reference Standard ( $\geq 98\%$  purity)
- Quercetin sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 M $\Omega$ ·cm)
- 0.22  $\mu\text{m}$  syringe filters

### 3.1.2. Equipment

- HPLC system with UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- Volumetric flasks and pipettes
- Ultrasonic bath

### 3.1.3. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v) <a href="#">[2]</a>
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	370 nm <a href="#">[12]</a>
Injection Volume	10 µL
Run Time	20 minutes

#### 3.1.4. Solution Preparation

- Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Quercetin Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Quercetin sample and prepare as described for the Reference Standard Solution.
- Filter all solutions through a 0.22 µm syringe filter before injection.

#### 3.1.5. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (methanol) to ensure no system contamination.
- Inject the Reference Standard Solution and identify the retention time of the Quercetin peak.
- Inject the Sample Solution.

- The retention time of the major peak in the sample chromatogram should match that of the reference standard.
- Calculate the purity by area normalization: % Purity = (Area of Quercetin Peak / Total Area of all Peaks) x 100.

## Protocol: Identity Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides highly specific identification based on both retention time and mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragments.<sup>[1][13]</sup>

### 3.2.1. Materials and Reagents

- As per HPLC protocol.

### 3.2.2. Equipment

- UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

### 3.2.3. LC-MS/MS Conditions

Parameter	Condition
LC Conditions	As per HPLC protocol (may require optimization for UHPLC)
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
MS Analysis	Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	$m/z$ 301.0 (for $[M-H]^-$ ) or 303.0 (for $[M+H]^+$ ) <sup>[11][14]</sup>
Product Ions (Q3)	For $[M-H]^-$ : $m/z$ 151.0, 179.0 <sup>[14]</sup>

### 3.2.4. Procedure

- Prepare and inject the Reference Standard and Sample Solutions as per the HPLC protocol.
- Acquire data in SRM/MRM mode monitoring the specified transitions.
- Confirm the identity of Quercetin in the sample by comparing its retention time and the ratio of product ion intensities with those of the Reference Standard.

## Protocol: Purity Assessment by Quantitative $^1\text{H}$ -NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity.[\[8\]](#)[\[9\]](#)[\[15\]](#)

### 3.3.1. Materials and Reagents

- Quercetin sample
- High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone)
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ )

### 3.3.2. Equipment

- NMR Spectrometer ( $\geq 400$  MHz)
- Analytical balance

### 3.3.3. Procedure

- Accurately weigh the Quercetin sample and the internal standard into a vial.
- Dissolve the mixture in a precise volume of deuterated solvent.
- Acquire the  $^1\text{H}$ -NMR spectrum under quantitative conditions (e.g., long relaxation delay,  $90^\circ$  pulse angle).[\[15\]](#)

- Integrate a well-resolved signal from Quercetin (e.g., H-6 or H-8 protons) and a signal from the internal standard.[\[9\]](#)
- Calculate the purity based on the integral ratios, number of protons, and molecular weights of the analyte and the standard.

## Biological Activity Assessment

Verifying the biological activity is a critical component of quality control, ensuring the compound is functional. The antioxidant activity of Quercetin can be assessed using various assays.[\[5\]](#)

### Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[\[10\]](#)[\[16\]](#)

#### 4.1.1. Materials and Reagents

- Quercetin sample and Reference Standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectrophotometric grade)
- 96-well microplate

#### 4.1.2. Equipment

- UV-Vis microplate reader

#### 4.1.3. Solution Preparation

- DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in the dark.
- Sample/Standard Stock Solutions (1 mg/mL): Prepare stock solutions of the Quercetin sample and reference standard in methanol.
- Serial Dilutions: Prepare a series of dilutions from the stock solutions (e.g., 1 to 100 µg/mL).

#### 4.1.4. Procedure

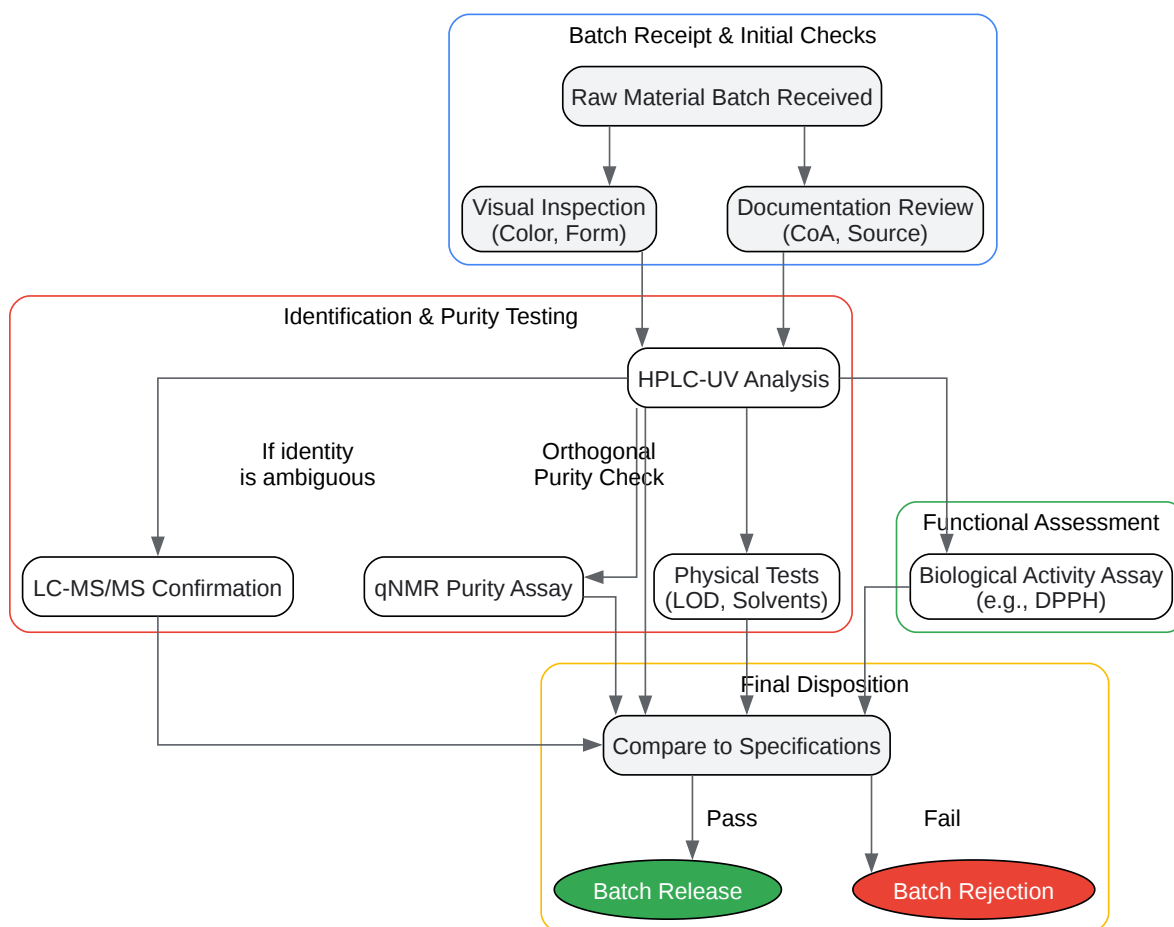
- In a 96-well plate, add 100 µL of each sample or standard dilution to different wells.
- Add 100 µL of the DPPH solution to each well.
- For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.[\[17\]](#)
- Measure the absorbance at 517 nm.[\[16\]](#)
- Calculate the percentage of scavenging activity: % Inhibition =  $\left[ \frac{A_{\text{control}} - A_{\text{sample}}}{A_{\text{control}}} \right] \times 100$ .
- Plot % Inhibition versus concentration and determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals). The IC<sub>50</sub> of the sample should be comparable to the reference standard.

## Visualizations: Workflows and Signaling Pathways

### Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for ensuring the purity and identity of a Quercetin batch.





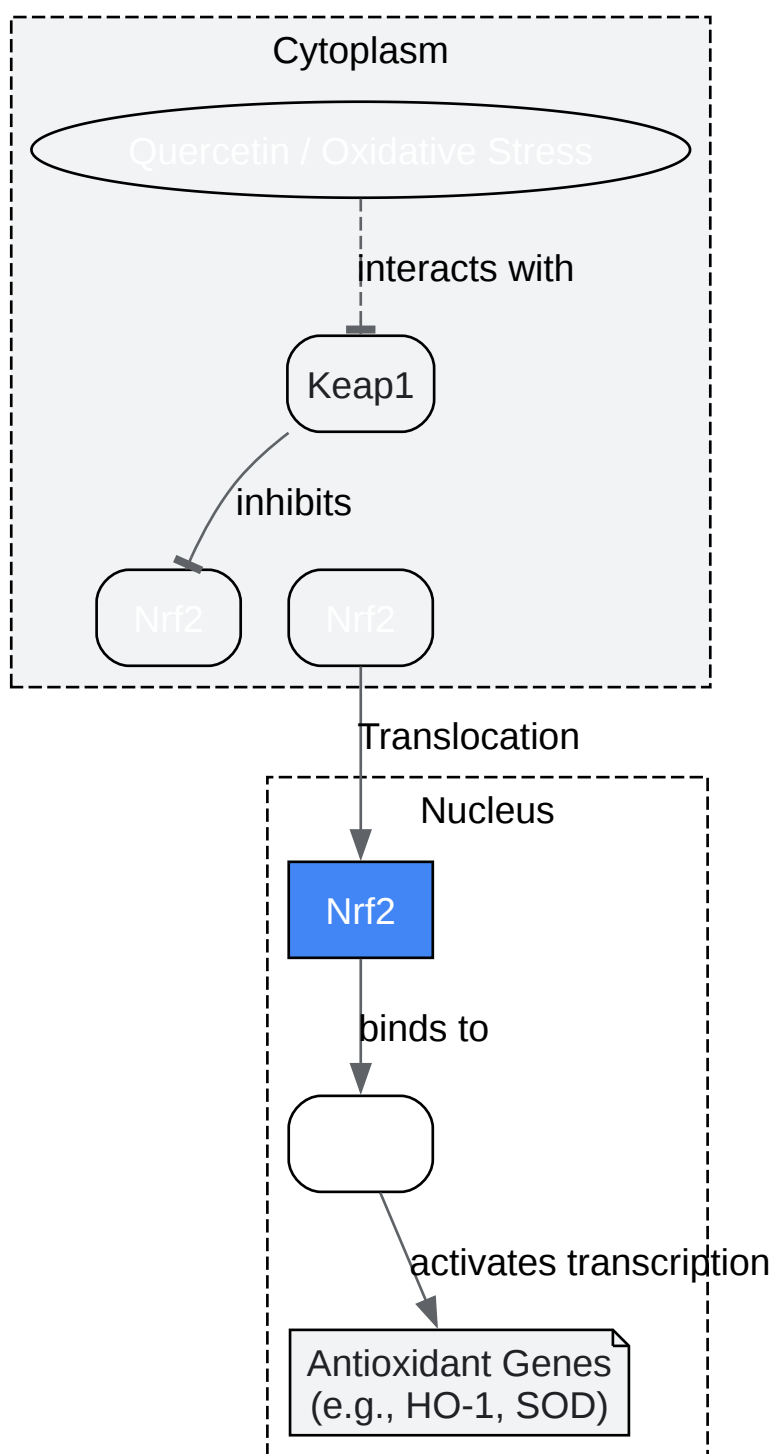
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Caption: Workflow for the quality control and release of a Quercetin batch.

## Quercetin and the Nrf2 Signaling Pathway

Quercetin is known to activate the Nrf2 signaling pathway, a key mechanism for its antioxidant effects. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophiles like Quercetin disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.

[4][18][19]



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Caption: Quercetin-mediated activation of the Nrf2 antioxidant pathway.

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